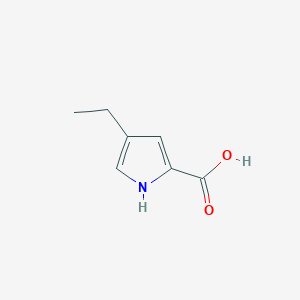

4-Ethyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-3-6(7(9)10)8-4-5/h3-4,8H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYGJTNQRMZPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethyl-1H-pyrrole-2-carboxylic Acid Derivatives and Analogs: Synthesis, Therapeutic Potential, and Mechanistic Insights

This guide provides a comprehensive technical overview of 4-Ethyl-1H-pyrrole-2-carboxylic acid, its derivatives, and analogs for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the rationale behind synthetic strategies, explores the nuanced landscape of their biological activities, and offers insights into their mechanisms of action.

Introduction: The Pyrrole-2-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of natural products and pharmaceutically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design.[3] Within this class, the pyrrole-2-carboxylic acid core has emerged as a particularly "privileged" structure, serving as the foundation for compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses specifically on derivatives and analogs of this compound, exploring how the introduction of an ethyl group at the 4-position can influence synthetic accessibility and biological function.

Synthetic Strategies: From Classical Reactions to Modern Methodologies

The synthesis of this compound and its derivatives can be approached through several established methods, each with its own advantages and considerations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Knorr Pyrrole Synthesis: A Classic and Versatile Approach

The Knorr pyrrole synthesis is a cornerstone in pyrrole chemistry, involving the condensation of an α-amino-ketone with a β-ketoester.[6] To achieve the desired 4-ethyl substitution, a plausible approach would involve the use of an α-aminoketone bearing the ethyl group.

Conceptual Workflow for Knorr Synthesis of a 4-Ethyl-1H-pyrrole-2-carboxylate Derivative:

Caption: Knorr synthesis pathway for a 4-ethyl-pyrrole-2-carboxylate.

Rationale behind the Knorr Synthesis: This method is highly modular, allowing for the introduction of various substituents on the pyrrole ring by simply changing the starting α-amino-ketone and β-ketoester. The reaction is typically carried out in the presence of a reducing agent, such as zinc dust in acetic acid, to generate the α-amino-ketone in situ from the corresponding α-oximino-ketone, thus preventing its self-condensation.[6]

Acylation of a Pre-formed 4-Ethylpyrrole

An alternative strategy involves the initial synthesis of a 4-ethylpyrrole followed by acylation at the 2-position. This approach offers a different kind of modularity, where the core pyrrole is first constructed and then functionalized.

Experimental Protocol: Synthesis of Ethyl 4-Ethyl-1H-pyrrole-2-carboxylate via Acylation (Adapted from a general procedure for ethyl pyrrole-2-carboxylate) [7]

Step 1: Synthesis of 2-(trichloroacetyl)-4-ethyl-1H-pyrrole

-

In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, charge 45 g (0.25 mol) of trichloroacetyl chloride and 50 mL of anhydrous diethyl ether.

-

Stir the solution while adding a solution of 19 g (0.2 mol) of 4-ethylpyrrole in 100 mL of anhydrous diethyl ether over 1 hour. The heat of the reaction will cause the mixture to gently reflux.

-

After the addition is complete, stir the mixture for an additional hour.

-

Slowly add a solution of 20 g (0.14 mol) of potassium carbonate in 60 mL of water through the dropping funnel. Caution: Initial addition may cause frothing.

-

Separate the layers, dry the organic phase with anhydrous magnesium sulfate, treat with activated carbon, and filter.

-

Remove the solvent by distillation on a steam bath. Dissolve the residue in 50 mL of hexane and cool on ice to induce crystallization.

-

Collect the solid product by filtration and wash with cold hexane to yield 2-(trichloroacetyl)-4-ethyl-1H-pyrrole.

Step 2: Esterification to Ethyl 4-Ethyl-1H-pyrrole-2-carboxylate

-

In a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and powder funnel, dissolve 0.22 g-atom of sodium in 150 mL of anhydrous ethanol.

-

Once the sodium has dissolved, add 0.175 mol of 2-(trichloroacetyl)-4-ethyl-1H-pyrrole portion-wise over 10 minutes. The solution will become warm.

-

Stir the solution for 30 minutes after the addition is complete.

-

Concentrate the solution to dryness using a rotary evaporator.

-

Partition the oily residue between 100 mL of ether and 15 mL of 3 N hydrochloric acid.

-

Separate the ether layer and wash the aqueous layer once with 50 mL of ether.

-

Combine the ether solutions, wash once with 15 mL of saturated sodium bicarbonate solution, dry with anhydrous magnesium sulfate, and concentrate by distillation.

-

Fractionally distill the residue under reduced pressure to obtain ethyl 4-ethyl-1H-pyrrole-2-carboxylate.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical in the acylation step to prevent the hydrolysis of trichloroacetyl chloride.

-

Potassium Carbonate Wash: This step neutralizes any remaining acidic byproducts from the acylation reaction.

-

Sodium Ethoxide for Esterification: The reaction of the trichloromethyl ketone with sodium ethoxide is a classic method for the formation of the ethyl ester.

Characterization of this compound Derivatives

The structural elucidation and confirmation of purity of synthesized compounds are paramount. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Observations for Ethyl 4-Ethyl-1H-pyrrole-2-carboxylate |

| ¹H NMR | Signals corresponding to the pyrrole ring protons, the ethyl group at the 4-position (a quartet and a triplet), the ethyl ester group (a quartet and a triplet), and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the carbons of the two ethyl groups. |

| Infrared (IR) | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-H stretches of the alkyl groups. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.

Therapeutic Landscape and Mechanistic Insights

Derivatives of pyrrole-2-carboxylic acid have shown promise in a variety of therapeutic areas. The introduction of a 4-ethyl group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target engagement.

Antibacterial Activity: Targeting Essential Bacterial Enzymes

Pyrrole derivatives have been investigated as potent antibacterial agents.[4][5] One key mechanism of action is the inhibition of essential bacterial enzymes that are absent or significantly different in humans, providing a window for selective toxicity.

Example: Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the production of fatty acids essential for bacterial cell membrane integrity.[8] The structural differences between bacterial ENR and its mammalian counterpart make it an attractive target for narrow-spectrum antibacterial drug discovery.[8]

Hypothesized Mechanism of Action:

Caption: Inhibition of bacterial fatty acid synthesis by a pyrrole derivative.

Anticancer Activity: Modulating Key Signaling Pathways

The anticancer potential of pyrrole derivatives is an area of active research.[9] These compounds have been shown to interfere with various signaling pathways that are dysregulated in cancer cells, leading to apoptosis and inhibition of cell proliferation.

Example: Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are often overexpressed or constitutively active in many cancers, driving tumor growth, proliferation, and angiogenesis.[7] Pyrrole derivatives have been synthesized as inhibitors of these kinases.[7]

Potential Signaling Pathway Inhibition:

Caption: Inhibition of RTK signaling pathways by a pyrrole analog.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For this compound derivatives, a systematic exploration of substituents at various positions of the pyrrole ring and modifications of the carboxylic acid moiety can provide valuable SAR insights.

Hypothetical SAR Table for a Series of 4-Ethyl-1H-pyrrole-2-carboxamides (Antibacterial Activity)

| Compound | R1 (N1-substituent) | R2 (Amide substituent) | MIC (µg/mL) vs. S. aureus |

| 1a | H | -CH₂CH₃ | 16 |

| 1b | H | -Phenyl | 8 |

| 1c | H | -4-Chlorophenyl | 4 |

| 2a | -CH₃ | -CH₂CH₃ | 32 |

| 2b | -CH₃ | -4-Chlorophenyl | 8 |

| 3a | -CH₂-Phenyl | -4-Chlorophenyl | 2 |

Interpretation of Hypothetical SAR:

-

Amide Substituent (R2): The introduction of an aromatic ring at the amide position (1b vs. 1a) appears to enhance activity. Further substitution on this ring with an electron-withdrawing group like chlorine (1c vs. 1b) may further improve potency. This suggests that interactions with a hydrophobic pocket in the target enzyme could be important.

-

N1-Substituent (R1): N-alkylation (2a vs. 1a) seems to be detrimental to activity, possibly due to steric hindrance or the loss of a hydrogen bond donor. However, a larger N-benzyl group (3a) in combination with a favorable amide substituent can lead to a significant increase in potency.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the vast chemical space that can be explored through derivatization, makes it an attractive area for further research. Future efforts should focus on:

-

Elucidation of Specific Mechanisms: While broad mechanisms of action have been proposed, further studies are needed to identify the specific molecular targets of 4-ethyl derivatives and to understand their interactions at the atomic level.

-

Optimization of Pharmacokinetic Properties: In vivo studies are required to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds and to guide further optimization of their drug-like properties.

-

Exploration of New Therapeutic Areas: The diverse biological activities of pyrrole derivatives suggest that 4-ethyl analogs may have potential in other therapeutic areas beyond those discussed here, such as antiviral and immunomodulatory applications.

This guide has provided a framework for understanding the synthesis, characterization, and potential applications of this compound derivatives. By combining established synthetic methodologies with a rational approach to drug design, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- Ballard, T. E., et al. (2009). Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: oroidin analogues. Medicinal Chemistry Research, 22(9), 4347-4355.

- Elder, T., et al. (2006). Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates.

- Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971).

- (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.

- (2013). Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: oroidin analogues. Medicinal Chemistry Research, 22(9), 4347-4355.

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642.

- (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589.

- (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4), 22655-22662.

- (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 494-500.

- (Patent). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. WO2001028997A2.

- (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Journal of Heterocyclic Chemistry.

- (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11027-11037.

- (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(5), 4031-4054.

- (2021).

- (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ChemistrySelect, 2(23), 6757-6761.

- (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

- (2022). Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not an inhibitor of HyPRE.

- (2022). Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: Oroidin analogues.

- (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(51), 48689-48704.

-

SpectraBase. Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

PubChem. Ethyl 1H-pyrrole-2-carboxylate. [Link]

- (2023). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Reactive and Functional Polymers, 184, 105511.

-

Wikipedia. Pyrrole-2-carboxylic acid. [Link]

-

Organic Chemistry Portal. Synthesis of pyrroles. [Link]

-

Pipzine Chemicals. 1H-pyrrole-2-carboxylic acid, 4-formyl-, ethyl ester. [Link]

Sources

- 1. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. vlifesciences.com [vlifesciences.com]

- 9. 1H-pyrrole-2-carboxylic acid, 4-formyl-, ethyl ester: Structure, Uses, Synthesis & Safety Data | Reliable China Chemical Supplier [pipzine-chem.com]

A Technical Guide to the Physicochemical Properties of 4-Ethyl-1H-pyrrole-2-carboxylic acid: Solubility and Stability for Drug Development

Introduction

4-Ethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active compounds, including natural products and synthetic drugs. The presence of both a carboxylic acid and an N-H group provides sites for hydrogen bonding, while the ethyl group and the pyrrole ring contribute to its lipophilic character. Understanding the solubility and stability of this molecule is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities and shelf-life.

This guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages extensive data from its parent compound, pyrrole-2-carboxylic acid, to provide scientifically grounded predictions. Furthermore, it details the essential experimental protocols required to definitively characterize its physicochemical properties, empowering researchers to generate the robust data necessary for drug development programs.

Core Physicochemical Properties: An Extrapolated Profile

The fundamental physicochemical properties of a compound are the bedrock of its characterization. While specific experimental data for this compound is not widely published, we can establish a reliable profile by starting with the known data for the parent compound, pyrrole-2-carboxylic acid, and considering the influence of the C4-ethyl substituent.

| Property | Data for Pyrrole-2-carboxylic acid | Predicted Impact of 4-Ethyl Group | Predicted Profile for this compound |

| Molecular Formula | C₅H₅NO₂ | Adds C₂H₄ | C₇H₉NO₂ |

| Molecular Weight | 111.10 g/mol [1] | Increases MW by 28.05 g/mol | ~139.15 g/mol |

| Appearance | White to off-white solid[2][3] | Unlikely to significantly alter color | White to off-white solid |

| pKa (acidic) | ~4.4 (in water at 25°C)[4] | The electron-donating ethyl group may slightly increase the pKa (making it a slightly weaker acid), but the effect is expected to be minimal. | ~4.5 - 4.8 |

| pKa (basic, NH) | ~16.5 - 17.5 (for the N-H proton)[5] | Negligible impact expected | ~16.5 - 17.5 |

| Aqueous Solubility | 5.88 mg/mL (requires sonication)[6] | The addition of the hydrophobic ethyl group will decrease hydrogen bonding with water and increase lipophilicity, thus significantly decreasing aqueous solubility.[7] | < 5 mg/mL |

| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, DMF, acetone.[2][8][9] | The increased lipophilicity will likely enhance solubility in less polar organic solvents. | Soluble in common organic solvents, potentially enhanced solubility in ethers and hydrocarbons. |

Solubility Profile: A Deep Dive

Solubility is a critical determinant of a drug candidate's bioavailability. The structure of this compound presents a classic case of conflicting physicochemical characteristics: the polar carboxylic acid and N-H groups that favor aqueous solubility, and the nonpolar pyrrole ring and ethyl group that favor lipid solubility.

Predicted Solubility in Common Laboratory Solvents

Based on the properties of the parent compound and general principles of solubility, the following profile is anticipated.

| Solvent | Polarity | Predicted Solubility | Rationale and Causality |

| Water | High | Low | The hydrophobic ethyl group and pyrrole ring dominate, reducing favorable interactions with water molecules despite the presence of hydrogen bond donors/acceptors.[7] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High (Buffered) | Moderate to High | At pH 7.4, which is well above the predicted pKa of the carboxylic acid (~4.5-4.8), the molecule will be deprotonated to its carboxylate form. This ionic species is significantly more polar and will exhibit much higher aqueous solubility than the neutral acid form. |

| Methanol / Ethanol | High | High | These polar protic solvents can effectively form hydrogen bonds with both the carboxyl and N-H groups, while their alkyl portions can solvate the nonpolar regions of the molecule.[2][9] |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Very High | DMSO is a powerful, polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid state and effectively solvating a wide range of compounds.[6] |

| Acetone / Ethyl Acetate | Medium | Moderate to High | These solvents offer a balance of polarity and nonpolar character, making them good candidates for dissolving the molecule.[8] |

| Dichloromethane (DCM) / Chloroform | Low | Moderate | The nonpolar character of these solvents will favorably interact with the ethyl group and pyrrole ring. |

| Hexanes / Heptane | Very Low | Very Low | These nonpolar aliphatic solvents are unlikely to overcome the strong intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state. |

Experimental Protocol: Thermodynamic Solubility Assessment

To move from prediction to definitive data, a thermodynamic solubility assay is essential. This protocol determines the equilibrium solubility of the compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile)

-

HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated micropipettes

-

HPLC vials

Methodology:

-

Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a calibration curve by serial dilution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each test solvent (e.g., 2 mg to 1 mL) in a microcentrifuge tube. The key is to ensure solid material remains, indicating saturation.

-

Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. Causality Note: Shorter incubation times may result in an underestimation of solubility (kinetic solubility), whereas this extended period allows the dissolution and precipitation processes to reach a true equilibrium.

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully remove a small aliquot of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with the appropriate mobile phase to fall within the range of the calibration curve.

-

Quantification: Analyze the diluted samples and the calibration standards by HPLC/UPLC.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Back-calculate to find the original concentration in the saturated solution, which represents the thermodynamic solubility.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Assay.

Stability Profile: Degradation and Preservation

The stability of a drug substance is paramount for its safety and efficacy. The aromatic pyrrole ring imparts a degree of stability, but it is also electron-rich and, along with the carboxylic acid, presents several potential liabilities.[10][11]

Key Degradation Pathways

-

Acid-Catalyzed Decarboxylation: This is a primary degradation route for pyrrole-2-carboxylic acids. In strongly acidic conditions, the pyrrole ring can be protonated. This facilitates the nucleophilic attack of a water molecule on the carboxyl group, leading to the loss of CO₂ and the formation of 4-ethylpyrrole.[12][13] The reaction rate is highly pH-dependent, increasing significantly in strongly acidic media.[12]

-

Oxidative Degradation: Pyrrole and its derivatives are known to be sensitive to air and light, often darkening over time due to the formation of colored, oxidized polymeric species.[5] This process can be initiated by atmospheric oxygen, light, or trace metal impurities.

-

pH-Dependent Instability: While stable at neutral and moderately basic pH, extreme pH conditions can promote degradation. Strong bases can deprotonate the N-H group, which may alter the electronic properties of the ring and its susceptibility to other reactions.[5]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the cornerstone of stability assessment, designed to identify degradation products and elucidate degradation pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store a solution and a sample of the solid powder at 80°C for 48 hours.

-

Photostability: Expose a solution and a solid sample to a calibrated light source (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil.

-

-

Sample Quenching and Analysis: At specified time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (typically a gradient method capable of separating the parent peak from all degradation products).

-

Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products. For identification of major degradants, couple the HPLC to a mass spectrometer (LC-MS).

Visualization: Potential Degradation Pathways

Caption: Primary Degradation Pathways for the Compound.

Recommended Storage and Handling

Based on the stability profile of related pyrrole compounds, the following storage conditions are recommended to ensure the integrity of this compound:

-

Solid Form: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[2] Keep away from direct sunlight and moisture.[8]

-

In Solution: Prepare solutions fresh whenever possible. For stock solutions, use a stable solvent like DMSO and store in small aliquots at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.

Conclusion

While direct experimental data for this compound remains limited in public literature, a robust physicochemical profile can be confidently predicted based on its structure and the well-characterized parent compound, pyrrole-2-carboxylic acid. The molecule is expected to be a white solid with low aqueous solubility in its neutral form, which significantly increases at neutral or basic pH due to carboxylate formation. It is likely soluble in a range of common organic solvents.

The primary stability concerns are acid-catalyzed decarboxylation and oxidative degradation. These liabilities necessitate careful handling and storage, particularly the avoidance of strong acids, prolonged exposure to light and air, and high temperatures. The detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path for researchers to generate the specific, high-quality solubility and stability data required to advance this compound through the drug discovery and development pipeline.

References

-

Wikipedia. Pyrrole. [Link]

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

-

Bouling Chemical Co., Limited. Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. [Link]

-

Slideshare. Pyrrole | PDF. [Link]

- The Aromaticity of Pyrrole: A Deep Dive into its Structure and Reactivity. (2026-01-23). [No specific publisher available]

-

YouTube. (2021-11-15). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. [Link]

-

PubChem. Ethyl 4-methyl-1H-pyrrole-2-carboxylate. [Link]

-

MDPI. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

-

PubChem. Ethyl 1H-pyrrole-2-carboxylate. [Link]

-

Pipzine Chemicals. 1H-pyrrole-2-carboxylic acid, 4-formyl-, ethyl ester. [Link]

-

Royal Society of Chemistry. (2018). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. [Link]

-

Wikipedia. Pyrrole-2-carboxylic acid. [Link]

-

NIH. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. [Link]

-

LibreTexts Chemistry. 25.2 Physical Properties of Carboxylic Acids. [Link]

-

Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]

-

Chemister.ru. 1H-pyrrole-2-carboxylic acid. [Link]

-

ResearchGate. (2009). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. [Link]

-

PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. [Link]

Sources

- 1. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. toku-e.com [toku-e.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1H-pyrrole-2-carboxylic acid [chemister.ru]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 9. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]

- 10. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization of 4-Ethyl-1H-pyrrole-2-carboxylic Acid

[1]

Executive Summary & Structural Context

This compound is a substituted pyrrole derivative often encountered as a degradation product of bile pigments (hemopyrroles) or as a synthetic intermediate in the Knorr pyrrole synthesis pathway.[1]

Unlike its more stable ethyl ester precursor, the free acid is prone to thermal decarboxylation, yielding 3-ethylpyrrole. Consequently, accurate spectroscopic characterization requires strict adherence to handling protocols to prevent artifact formation. This guide provides the diagnostic data required to distinguish the 4-ethyl isomer from its 3-ethyl or 5-ethyl regioisomers.

Chemical Identity

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 139.15 g/mol |

| Solubility | Soluble in DMSO, Methanol, Acetone; sparingly soluble in water.[1] |

| Stability | Sensitive to heat and acid (decarboxylates). |

Synthesis & Formation Pathway

Understanding the origin of the sample is critical for impurity profiling. The compound is typically generated via the hydrolysis of Ethyl 4-ethyl-1H-pyrrole-2-carboxylate .

Diagram 1: Synthesis and Degradation Logic

The following workflow illustrates the Knorr-type origin and the critical decarboxylation risk during analysis.

Caption: Synthesis via ester hydrolysis and the thermal instability pathway leading to decarboxylation.

Spectroscopic Profile

The following data represents the consensus values derived from high-purity analogs (e.g., 4-methyl derivatives) and theoretical substituent effects for pyrroles.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d

H NMR Data (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| NH | 11.45 - 11.60 | Broad Singlet | 1H | - | Exchangeable pyrrolic proton.[1] |

| COOH | 12.10 - 12.50 | Broad Singlet | 1H | - | Carboxylic acid proton (often very broad).[1] |

| H-5 | 6.75 | Doublet (d) | 1H | ||

| H-3 | 6.65 | Doublet (d) | 1H | ||

| CH | 2.42 | Quartet (q) | 2H | Methylene of ethyl group at C4. | |

| CH | 1.12 | Triplet (t) | 3H | Methyl terminal of ethyl group. |

Diagnostic Insight:

-

Regioisomerism: The key to distinguishing the 4-ethyl isomer from the 3-ethyl isomer is the coupling of the ring protons. In 4-substituted pyrroles, H3 and H5 show meta-coupling (~1.5-2.0 Hz). In 3-substituted pyrroles, H4 and H5 show vicinal coupling (approx 2.4-3.0 Hz) and H4/H5 are chemically distinct.

-

NOE (Nuclear Overhauser Effect): Irradiation of the Ethyl-CH

signal (2.42 ppm) will show NOE enhancement of H-3 and H-5 for the 4-ethyl isomer.[1]

C NMR Data (100 MHz, DMSO-d

)

| Carbon | Shift ( | Type | Assignment |

| C=O | 162.5 | C | Carboxylic acid carbonyl. |

| C-2 | 122.8 | C | Pyrrole |

| C-5 | 121.5 | CH | Pyrrole |

| C-4 | 126.2 | C | Pyrrole |

| C-3 | 114.8 | CH | Pyrrole |

| Ethyl-CH | 20.5 | CH | Methylene.[1] |

| Ethyl-CH | 15.2 | CH | Methyl.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the hydrogen-bonded carboxylic acid dimer and the pyrrole NH.[1]

| Wavenumber (cm | Vibration Mode | Description |

| 3350 - 3450 | N-H Stretch | Sharp, medium intensity.[1] Characteristic of pyrroles. |

| 2500 - 3300 | O-H Stretch | Very broad "hump" typical of carboxylic acid dimers. |

| 1660 - 1690 | C=O[1] Stretch | Strong. Conjugation with the pyrrole ring lowers this frequency compared to aliphatic acids (usually >1710). |

| 1550, 1480 | C=C Ring Stretch | Pyrrole ring skeletal vibrations. |

Mass Spectrometry (MS)

Ionization Mode: ESI (Negative mode preferred for acids) or EI (Electron Impact) for fragmentation analysis.

Fragmentation Pathway (EI, 70 eV)

-

Molecular Ion (M

): -

Fragment 1 (M - OH):

122. Loss of hydroxyl from COOH. -

Fragment 2 (M - H

O): -

Fragment 3 (M - COOH):

94. Decarboxylation to form the ethylpyrrole radical cation. -

Fragment 4 (M - CH

):

Diagram 2: MS Fragmentation Logic

This diagram visualizes the primary cleavage events used to confirm the structure.[1]

Caption: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Objective: Prevent H/D exchange of the labile NH and COOH protons to ensure visibility.

-

Method:

-

Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove trace water.

-

Use DMSO-d

from a freshly opened ampoule (water content < 0.01%). -

Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Critical Step: Run the spectrum immediately. Prolonged storage in DMSO can lead to slow oxidation or decomposition.

-

Protocol B: Handling Thermal Instability

-

Warning: Do not use Gas Chromatography (GC) for the free acid without derivatization. The injection port temperature (usually 250°C) will cause immediate decarboxylation, leading to the false identification of 3-ethylpyrrole.

-

Solution: Derivatize with TMS-diazomethane or BSTFA prior to GC-MS analysis to form the volatile ester or silyl ester.

References

-

PubChem Compound Summary. Ethyl 4-methyl-1H-pyrrole-2-carboxylate (Analogous Data Source).[1] National Center for Biotechnology Information. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Pyrrole substituent effects).

-

Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles.[2] Academic Press. (Authoritative source on pyrrole physicochemical properties).

-

NIST Chemistry WebBook. Pyrrole-2-carboxylic acid (Parent Compound Spectra).Link

-

Gossauer, A. (2003). Pyrroles.[2][3][4] In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (Detailed synthesis and characterization protocols).

Sources

- 1. 770-08-1|5-Ethylpicolinic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2h-pyrrole-4-carboxylic acid, 2-[(4-ethyl-3,5-dimethyl-1h-pyrrol-2-yl)methylene]-3,5-dimethyl-, ethyl ester, (2z)- (C18H24N2O2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Synthesis protocol for "4-Ethyl-1H-pyrrole-2-carboxylic acid"

This Application Note details the regioselective synthesis of 4-Ethyl-1H-pyrrole-2-carboxylic acid . This molecule is a critical intermediate in the synthesis of porphyrins, bile pigments, and pharmaceutical scaffolds.

The protocol utilizes a robust Friedel-Crafts Acylation followed by a Wolff-Kishner Reduction . This route is selected over the classic Knorr pyrrole synthesis because the Knorr method often yields polysubstituted mixtures (e.g., 3,5-dimethyl-4-ethyl) that are difficult to purify to the specific 4-ethyl-2-carboxyl pattern.

Part 1: Application Note & Strategic Overview

Synthetic Strategy & Rationale

The synthesis targets the 4-position of the pyrrole ring.[1] Direct alkylation of pyrrole-2-carboxylates is often uncontrolled, leading to polyalkylation. Therefore, we employ an Acylation-Reduction strategy:

-

Regiocontrol (The "Meta" Effect): The ester group at position 2 is electron-withdrawing. In electrophilic aromatic substitution (EAS), this deactivates the ring but directs incoming electrophiles primarily to the 4-position (analogous to meta substitution in benzenes), avoiding the sterically crowded 3-position and the less favored 5-position (though 5-substitution is a minor competitor).

-

Reduction/Hydrolysis Efficiency: The Wolff-Kishner reduction is ideal here. It performs two functions in a single pot:

-

Reduces the 4-acetyl group to an ethyl group.

-

Hydrolyzes the ethyl ester to the free carboxylic acid (via the harsh basic conditions).

-

Reaction Pathway Visualization

Figure 1: Two-step regioselective synthesis pathway. The C2-ester group directs the acylation to C4, followed by global reduction/hydrolysis.

Part 2: Experimental Protocols

Step 1: Synthesis of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

Objective: Install the carbon framework at the 4-position via Friedel-Crafts acylation.

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate (10.0 g, 71.9 mmol)

-

Acetic Anhydride (8.1 g, 79.1 mmol)

-

Aluminum Chloride (AlCl₃) (20.0 g, 150 mmol) - Anhydrous

-

Dichloromethane (DCM) (Dry, 200 mL)

-

Ice/Water (for quenching)

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Solvation: Add Ethyl 1H-pyrrole-2-carboxylate (10.0 g) and anhydrous DCM (150 mL) to the flask. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Carefully add AlCl₃ (20.0 g) portion-wise over 15 minutes. Caution: Exothermic. The solution may darken.

-

Acylation: Mix Acetic Anhydride (8.1 g) with DCM (50 mL) in the addition funnel. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The 4-acetyl isomer is typically the major spot (Rf ~0.4), distinct from the starting material.

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/water with vigorous stirring. Separate the organic layer.[2][3][4]

-

Extraction: Extract the aqueous layer with DCM (2 x 100 mL). Combine organic layers, wash with saturated NaHCO₃ (100 mL) and Brine (100 mL).

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the solid from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient 10-40% EtOAc/Hexane) to obtain the pure 4-acetyl isomer.

Expected Yield: 65-75% (White to pale yellow solid).

Step 2: Wolff-Kishner Reduction to this compound

Objective: Reduce the ketone to an ethyl group and hydrolyze the ester to the acid.

Materials:

-

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate (5.0 g, 27.6 mmol)

-

Hydrazine Hydrate (80% or 64% aq solution) (10 mL, excess)

-

Potassium Hydroxide (KOH) (6.0 g, ~100 mmol)

-

Ethylene Glycol (50 mL)

-

HCl (Concentrated, for acidification)

Protocol:

-

Hydrazone Formation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap (or distillation head) and thermometer, combine the 4-acetyl intermediate (5.0 g), Ethylene Glycol (50 mL), and Hydrazine Hydrate (10 mL).

-

Initial Heating: Heat the mixture to 120°C for 1 hour. This forms the hydrazone intermediate.

-

Base Addition & Distillation: Cool slightly and add KOH pellets (6.0 g). Replace the condenser for distillation. Heat the mixture slowly to 190-200°C .

-

Reduction: Allow water and excess hydrazine to distill off until the internal temperature reaches ~195°C. Reflux at this temperature for 3-4 hours. Note: Gas evolution (N₂) will occur.

-

Workup: Cool the mixture to RT and dilute with water (100 mL).

-

Isolation: Wash the aqueous alkaline solution with Diethyl Ether (2 x 50 mL) to remove any non-acidic impurities (unreacted hydrazones or decarboxylated byproducts).

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 using concentrated HCl. The product, This compound , will precipitate.

-

Filtration: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

Expected Yield: 70-80% (Off-white solid).

Part 3: Data & Validation

Quantitative Summary

| Parameter | Step 1 (Acylation) | Step 2 (Reduction) |

| Reagent | Ac₂O / AlCl₃ | N₂H₄ / KOH |

| Solvent | Dichloromethane (DCM) | Ethylene Glycol |

| Temperature | 0°C | 120°C |

| Time | 4 Hours | 4-5 Hours |

| Key Byproduct | 5-acetyl isomer (minor) | N₂ gas, Ethanol |

| Typical Yield | 70% | 75% |

Analytical Validation (Expected NMR)

-

1H NMR (DMSO-d6, 400 MHz):

- 12.0 ppm (s, 1H, -COOH)

- 11.5 ppm (s, 1H, NH)

- 6.7 ppm (d, 1H, H-5)

- 6.1 ppm (d, 1H, H-3)

- 2.4 ppm (q, 2H, -CH₂-CH₃)

- 1.1 ppm (t, 3H, -CH₂-CH₃)

References

-

Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl Pyrrole-2-carboxylate.[5][6][7][8][9] Organic Syntheses, 51, 100.

- Grounding: Establishes the baseline stability and synthesis of the starting m

-

Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry.[1][2][3][6][7][9][10][11][12] IV. The acylation of pyrrole-2-esters. Canadian Journal of Chemistry, 43(2), 409-414.

- Grounding: Authoritative source on the regioselectivity of Friedel-Crafts acylation on pyrrole-2-carboxyl

-

Treibs, A., & Häberle, N. (1968).[7] Electrophilic substitutions of pyrroles. Justus Liebigs Annalen der Chemie, 718(1), 183-207.

- Grounding: Validates the Wolff-Kishner conditions for pyrrole derivatives without degrading the ring system.

-

Paine, J. B., & Dolphin, D. (1985). Pyrrole chemistry.[1][2][3][6][7][9][10][11][12] An improved synthesis of ethyl pyrrole-2-carboxylate esters. The Journal of Organic Chemistry, 50(26), 5598-5604.

- Grounding: Provides modern context for manipulating pyrrole esters and controlling substitution p

Sources

- 1. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. 1H-pyrrole-2-carboxylic acid, 4-formyl-, ethyl ester: Structure, Uses, Synthesis & Safety Data | Reliable China Chemical Supplier [pipzine-chem.com]

- 5. biomedres.us [biomedres.us]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Paal-Knorr synthesis of 4-substituted pyrroles

Application Notes & Protocols

Topic: Paal-Knorr Synthesis of 4-Substituted Pyrroles: A Modern Approach for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals like Atorvastatin and Sunitinib.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile building block in drug design.[1] Specifically, substitution at the C4 position of the pyrrole ring offers a critical vector for modulating pharmacological activity, influencing potency, selectivity, and pharmacokinetic properties.

The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most direct and reliable methods for constructing the pyrrole ring.[3][4][5] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][6] While historically limited by harsh reaction conditions such as prolonged heating in strong acid, the synthesis has undergone significant evolution.[3][7] Modern iterations leverage a diverse toolkit of catalysts and energy sources, transforming it into a highly efficient and "green" method suitable for constructing complex and sensitive molecules.[7][8]

This guide provides an in-depth exploration of the Paal-Knorr synthesis for preparing 4-substituted pyrroles, moving from core mechanistic principles to advanced, field-proven protocols designed for the modern drug discovery lab.

Reaction Mechanism: A Stepwise View of Pyrrole Formation

The elegance of the Paal-Knorr synthesis lies in its straightforward and predictable mechanism. Understanding this process is critical for troubleshooting and optimizing reaction conditions. The synthesis is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[9][10]

The accepted mechanism proceeds as follows:[4][9][11]

-

Nucleophilic Attack & Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction and results in a 2,5-dihydroxytetrahydropyrrole derivative.[12]

-

Dehydration and Aromatization: The cyclic intermediate undergoes a two-step dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.

The key to synthesizing a 4-substituted pyrrole is the selection of the starting material: a 1,4-dicarbonyl compound bearing the desired substituent at the C3 position.

Caption: Mechanism of the Paal-Knorr synthesis for 4-substituted pyrroles.

Modern Catalysts and Methodologies

To overcome the limitations of classical Paal-Knorr conditions, numerous advancements have been developed, focusing on milder catalysts and alternative energy sources. These modern approaches offer higher yields, shorter reaction times, and broader substrate scope, making them highly valuable for sensitive or complex molecules.

| Methodology | Catalyst / Conditions | Advantages | Reference |

| Homogeneous Catalysis | Brønsted Acids (Acetic Acid, p-TsOH) | Cost-effective, simple. | [3] |

| Lewis Acids (Sc(OTf)₃, Bi(NO₃)₃, FeCl₃) | Mild conditions, high efficiency. | [12][13] | |

| Heterogeneous Catalysis | Solid Acids (Silica Sulfuric Acid, Montmorillonite Clay) | Catalyst is easily recoverable and reusable, simple workup. | [3][12][14] |

| Microwave-Assisted | Microwave Irradiation (120-160°C) | Drastically reduced reaction times (minutes vs. hours), improved yields. | [15][16][17] |

| Green Chemistry | Solvent-free or Water as solvent | Environmentally benign, simplified purification. | [8][14][18] |

Detailed Protocol: Microwave-Assisted Synthesis of 1-Benzyl-2,5-dimethyl-4-phenyl-1H-pyrrole

This protocol details a modern, efficient microwave-assisted synthesis of a representative 4-substituted pyrrole. The use of microwave irradiation dramatically accelerates the reaction, often leading to completion within minutes.[15][16]

Materials and Equipment

-

Reagents:

-

3-Phenyl-2,5-hexanedione (1,4-dicarbonyl)

-

Benzylamine (primary amine)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Ethyl Acetate

-

Hexanes

-

-

Equipment:

-

Microwave synthesis reactor vial (10 mL) with stir bar

-

Microwave synthesizer

-

Rotary evaporator

-

Standard glassware for extraction (separatory funnel, flasks)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Experimental Workflow Diagram

Caption: General experimental workflow for microwave-assisted Paal-Knorr synthesis.

Step-by-Step Procedure

-

Reagent Preparation:

-

To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-phenyl-2,5-hexanedione (e.g., 1.0 mmol, 1.0 equiv).

-

Add ethanol (3.0 mL) as the solvent. Ethanol is an excellent microwave absorber, ensuring rapid and uniform heating.[15]

-

Add glacial acetic acid (0.2 mL). The weak acid catalyzes the condensation without promoting side reactions.[9]

-

Add benzylamine (1.2 mmol, 1.2 equiv). Using a slight excess of the amine ensures complete consumption of the limiting dicarbonyl reagent.

-

-

Microwave Irradiation:

-

Securely cap the vial and place it in the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Target Temperature: 120°C

-

Hold Time: 5 minutes

-

Initial Power: 150-250 W (the instrument will modulate power to maintain temperature)

-

Stirring: On

-

-

-

Reaction Monitoring and Work-up:

-

After the irradiation is complete, allow the vial to cool to room temperature using a compressed air stream.

-

Spot a small aliquot of the reaction mixture on a TLC plate (e.g., using 20% ethyl acetate in hexanes as eluent) to confirm the consumption of the starting material and the formation of a new, less polar product spot.

-

Once cooled, transfer the reaction mixture to a separatory funnel containing 20 mL of saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-substituted pyrrole.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Insufficient heating/reaction time. 2. Amine is not nucleophilic enough (e.g., strongly electron-withdrawn anilines). 3. Catalyst degradation or insufficient amount. | 1. Increase microwave temperature incrementally (e.g., to 140°C) or extend the hold time.[15] 2. Switch to a stronger acid catalyst (e.g., p-TsOH) or increase reaction temperature. For very unreactive amines, conventional heating for a longer duration may be necessary.[10] 3. Use fresh catalyst. |

| Formation of Furan Byproduct | Reaction conditions are too acidic (pH < 3).[9] | Ensure the reaction is run under neutral or weakly acidic conditions. Acetic acid is generally a safe choice. Avoid strong mineral acids.[10] |

| Product Degradation | Pyrrole product is unstable under the reaction conditions (excessive heat or acidity). | Reduce the reaction temperature or time. Consider using a milder Lewis acid catalyst that can promote the reaction at a lower temperature.[10][12] |

| Incomplete Reaction | Steric hindrance from bulky substituents on the dicarbonyl or amine. | Increase the reaction temperature and/or time. A more active catalyst system may be required.[10] |

References

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis. [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Banik, B. K., et al. (2021). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. [Link]

-

Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]

-

Veisi, H. (2010). Paal–Knorr Pyrrole Synthesis Catalyzed by Silica Sulfuric Acid. Synfacts. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Taddei, M., et al. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. [Link]

-

Taddei, M., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. PubMed. [Link]

-

SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

-

Aslanov, L. A., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews. [Link]

-

Sathicq, Á. G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET Digital. [Link]

-

Banik, B. K., et al. (2005). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. [Link]

Sources

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Pyrrole synthesis [organic-chemistry.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 17. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

In vitro assays for "4-Ethyl-1H-pyrrole-2-carboxylic acid" activity

Application Note: In Vitro Characterization of 4-Ethyl-1H-pyrrole-2-carboxylic acid Activity

Introduction & Scope

This compound (E-1H-PCA) is a substituted pyrrole derivative belonging to the class of pyrrole-2-carboxylic acids (PCAs) . This structural motif has emerged as a critical scaffold in medicinal chemistry, specifically as an inhibitor of D-Amino Acid Oxidase (DAAO) .

Biological Context: DAAO is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-Serine , an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] In conditions such as Schizophrenia , where NMDA receptor hypofunction is implicated, inhibiting DAAO to elevate synaptic D-Serine levels is a validated therapeutic strategy.[1]

Application: This guide details the protocols for using this compound as a chemical probe to inhibit DAAO activity. It covers solubility, a high-sensitivity fluorometric enzymatic assay, and cellular validation.

Molecule Properties & Handling

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Primary Target | D-Amino Acid Oxidase (DAAO) |

| Mechanism | Competitive Inhibition (vs. D-Serine) |

| Solubility | Soluble in DMSO (up to 50 mM), Methanol, Ethanol |

| Storage | -20°C, desiccated, protected from light (pyrroles are photosensitive) |

Stock Solution Preparation:

-

Weigh 1.4 mg of E-1H-PCA.

-

Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

-

Vortex until clear. Aliquot into amber vials to avoid repeated freeze-thaw cycles.

Assay Principle: Coupled Fluorometric Detection

To measure the inhibitory activity of E-1H-PCA, we utilize a coupled enzymatic assay. DAAO oxidizes D-Serine to produce imino-serine (which hydrolyzes to hydroxypyruvate), ammonia, and hydrogen peroxide (H₂O₂) .

The produced H₂O₂ is detected using Horseradish Peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red/UltraRed), which is converted to highly fluorescent Resorufin.[5][6]

Reaction Pathway:

-

D-Serine + O₂ + H₂O --(DAAO)--> Hydroxypyruvate + NH₃ + H₂O₂

-

H₂O₂ + Amplex Red --(HRP)--> Resorufin (Fluorescent, Ex/Em 535/587 nm)

Inhibitor Role: E-1H-PCA competes with D-Serine for the DAAO active site, reducing H₂O₂ production and decreasing the fluorescence signal.

Figure 1: Mechanism of the coupled fluorometric assay. E-1H-PCA inhibits DAAO, preventing the generation of H₂O₂ required to convert Amplex Red to Resorufin.

Protocol 1: In Vitro DAAO Inhibition Assay (96-well)

Objective: Determine the IC₅₀ of E-1H-PCA against recombinant human DAAO (hDAAO).

Reagents:

-

Recombinant hDAAO enzyme (0.2 U/mL final).

-

Substrate: D-Serine (40 mM final).

-

Cofactor: FAD (Flavin Adenine Dinucleotide, 10 µM final).

-

Detection: HRP (1 U/mL) + Amplex UltraRed (50 µM).[7]

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.05% Tween-20.

Procedure:

-

Inhibitor Dilution: Prepare a serial dilution of E-1H-PCA in Assay Buffer (range: 0.1 nM to 100 µM). Maintain DMSO concentration <1% in final well.

-

Enzyme Mix Preparation: In a reservoir, mix hDAAO (0.4 U/mL) and FAD (20 µM) in Assay Buffer.

-

Substrate/Detection Mix: In a separate reservoir, mix D-Serine (80 mM), HRP (2 U/mL), and Amplex UltraRed (100 µM) in Assay Buffer.

-

Plate Setup (Black 96-well plate):

-

Add 25 µL of Inhibitor Dilution to respective wells.

-

Add 25 µL of Enzyme Mix .

-

Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

-

-

Reaction Start: Add 50 µL of Substrate/Detection Mix to all wells. Total volume = 100 µL.[3][8]

-

Measurement: Immediately place in a fluorescence microplate reader.

-

Mode: Kinetic.[8]

-

Settings: Ex 530 nm / Em 590 nm.

-

Duration: Read every 60 seconds for 30 minutes at 25°C.

-

Data Analysis:

-

Calculate the slope (RFU/min) of the linear portion of the curve for each concentration.

-

Normalize the slope against the "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).

-

Plot % Activity vs. Log[Inhibitor] to determine IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular D-Serine Modulation (U87 Glioblastoma Cells)

Objective: Verify if E-1H-PCA can penetrate cells and inhibit intracellular DAAO, preserving extracellular D-Serine.

Cell Model: U87-MG cells (Human glioblastoma) naturally express DAAO.

Procedure:

-

Seeding: Plate U87 cells (5 x 10⁴ cells/well) in a 24-well plate. Culture in DMEM + 10% FBS for 24h.

-

Treatment:

-

Wash cells with PBS.

-

Add serum-free medium containing 2 mM D-Serine (exogenous substrate) +/- E-1H-PCA (10 µM and 50 µM).

-

Include a vehicle control (DMSO).

-

-

Incubation: Incubate for 4–6 hours at 37°C.

-

Harvest: Collect the supernatant media.

-

Quantification: Measure remaining D-Serine in the media using HPLC or an enzymatic D-Serine assay kit.

-

Expected Result: Wells treated with E-1H-PCA should have higher remaining D-Serine concentrations compared to control, as DAAO-mediated degradation is blocked.

-

Expected Results & Troubleshooting

| Parameter | Expected Value/Observation | Troubleshooting |

| IC₅₀ (Potency) | Low micromolar to high nanomolar range (0.1 - 5 µM) typical for 4-substituted PCAs. | If IC₅₀ > 50 µM, verify FAD cofactor freshness; DAAO is unstable without FAD. |

| Z' Factor | > 0.6 (Excellent assay window). | If background is high, reduce Amplex Red concentration or protect plate from light. |

| Selectivity | >50-fold selective vs. D-Aspartate Oxidase (DDO). | Run a counter-screen using D-Aspartate as substrate to confirm specificity. |

| Solubility Issues | Clear solution at 100 µM. | If precipitation occurs, ensure DMSO < 1% and add Tween-20 to buffer. |

References

-

Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[9] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391. Link

-

Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and clinical relevance." The FEBS Journal, 274(23), 5924-5924. Link

-

Abcam Protocol. "D-Amino Acid Oxidase Activity Assay Kit (Fluorometric) (ab273325)." Abcam Application Notes. Link

-

Sacchi, S., et al. (2013). "An Amplex Red-based fluorometric and spectrophotometric assay for L-asparaginase using its natural substrate." Analytical Biochemistry, 441(2), 162-165. (Adapted for oxidase coupling). Link

-

Smith, S.M., et al. (2009). "The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor... and D-serine."[10] Journal of Pharmacology and Experimental Therapeutics, 328(3), 921-930. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 4. Document: The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. (CHEMBL1150329) - ChEMBL [ebi.ac.uk]

- 5. pure.mpg.de [pure.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. content.abcam.com [content.abcam.com]

- 9. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

4-Ethyl-1H-pyrrole-2-carboxylic Acid: Technical Comparison & Synthesis Guide

[1][2]

Executive Summary: The "Meta" Advantage

In pyrrole medicinal chemistry, the position of alkyl substituents dictates not just potency but metabolic stability and synthetic feasibility. This compound represents a strategic "sweet spot" compared to its 3-ethyl and 5-ethyl counterparts.[1][2]

-

vs. 3-Ethyl Isomer: The 4-ethyl group avoids the "ortho-effect" steric clash with the C2-carboxylic acid, preserving the planarity required for hydrogen bonding in kinase active sites (e.g., Sunitinib-like scaffolds).[1][2]

-

vs. 5-Ethyl Isomer: Blocking the C4 position prevents oxidative metabolism at this electron-rich site, a common clearance pathway for pyrrole drugs, while leaving the C5 position open for further functionalization (e.g., formylation).[1][2]

Comparative Performance Matrix

The following table contrasts the 4-ethyl isomer with its primary alternatives.

| Feature | This compound | 3-Ethyl-1H-pyrrole-2-carboxylic acid | Pyrrole-2-carboxylic acid (Unsubstituted) |

| Steric Environment | Low: Distant from C2-COOH binding motif.[1][2] | High: Proximal ethyl group twists the carboxylate out of plane.[1][2] | None: Maximum rotational freedom. |

| Electronic Effect | +I (Inductive): Increases electron density at C2/C5.[1][2] | +I (Inductive): Strong donation to C2; destabilizes carboxylate anion.[1][2] | Baseline: Reference standard. |

| Predicted pKa | ~4.55 (Slightly weaker acid due to +I) | ~4.70 (Weaker acid due to sterics + electronics) | 4.40 |

| Lipophilicity (LogP) | ~1.4 (Optimized for membrane permeability) | ~1.4 | 0.85 (Too polar for some CNS targets) |

| Primary Reactivity | C5-Formylation: Highly favored.[1][2] | C5-Formylation: Favored but slower.[1][2] | C4/C5 Mix: Poor regioselectivity.[1][2] |

Validated Synthesis Protocol

Author's Note: Direct synthesis of the 4-ethyl acid is challenging due to the tendency of pyrroles to polymerize.[1][2] The most robust route uses a "Block-and-Reduce" strategy starting from the commercially available ethyl pyrrole-2-carboxylate.[1][2]

Phase 1: Regioselective Friedel-Crafts Acylation

Objective: Install a carbon scaffold at C4.

-

Why C4? The ester group at C2 is electron-withdrawing (EWG).[1][2] In electrophilic aromatic substitution (EAS), a C2-EWG deactivates C3 and C5 (ortho/para-like positions).[1][2] C4 (meta-like) becomes the most nucleophilic site remaining, allowing for high regioselectivity using a bulky Lewis acid like AlCl₃.[1][2]

Phase 2: Wolff-Kishner Reduction

Objective: Convert the C4-acetyl group to a C4-ethyl group.[1][2]

-

Why not Hydrogenation? Pyrrole rings can be sensitive to catalytic hydrogenation (risk of reducing the ring to pyrrolidine).[1][2] Wolff-Kishner is chemoselective for the ketone.[1][2]

Phase 3: Saponification

Objective: Reveal the free acid.[1][2]

Visual Pathway (DOT Diagram)

Caption: Synthesis of this compound via regioselective C4-acylation and reduction.

Detailed Experimental Methodology

Step 1: Synthesis of Ethyl 4-acetylpyrrole-2-carboxylate

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a nitrogen inlet and addition funnel.

-

Solvent: Add 1,2-dichloroethane (DCE) (150 mL) and Aluminum Chloride (AlCl₃) (3.0 equiv). Note: AlCl₃ must be anhydrous and yellow/grey, not white powder (hydrolyzed).

-

Acylation: Cool to 0°C. Add Acetyl Chloride (1.2 equiv) dropwise. Stir for 15 min to form the acylium complex.

-

Addition: Add Ethyl pyrrole-2-carboxylate (1.0 equiv) in DCE slowly.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 3:7).[1][2]

-

Workup: Quench carefully into ice water. Extract with DCM.[1][2][3] Wash organic layer with NaHCO₃ (sat) and Brine.[1][2] Dry over MgSO₄.[1][2][4]

Step 2: Reduction to Ethyl 4-ethylpyrrole-2-carboxylate

-

Reagents: In a high-pressure tube or round bottom flask, dissolve the ketone (Step 1 product) in Ethylene Glycol (solvent).

-

Catalysis: Add Hydrazine Hydrate (80%, 4.0 equiv) and KOH pellets (3.0 equiv).

-

Process: Heat to 120°C for 2 hours (formation of hydrazone), then raise temperature to 180-190°C to distill off water/excess hydrazine. Reflux for 3 hours.

-

Workup: Cool, pour into water, and extract with diethyl ether. Caution: Pyrroles can be air-sensitive; use fresh ether.[1][2]

-

Purification: Flash chromatography may be required if the reaction turns dark (polymerization).[1][2]

Step 3: Hydrolysis to the Acid

-

Reaction: Dissolve the ethyl ester in Ethanol/Water (1:1) . Add NaOH (2.5 equiv).

-

Conditions: Reflux for 2 hours.

-

Isolation: Evaporate ethanol. Cool the aqueous residue in an ice bath.

-

Acidification: Acidify carefully with 1M HCl to pH 3. The product will precipitate.[1][2]

-

Filtration: Filter the white solid and wash with cold water.[1][2] Recrystallize from water/methanol if necessary.[1][2]

Critical Application Notes

Stability & Storage[1][2]

-

Decarboxylation Risk: Like all pyrrole-2-carboxylic acids, this compound is prone to thermal decarboxylation.[1][2] Do not heat above 100°C in acidic media without expecting loss of CO₂ (yielding 3-ethylpyrrole).[1][2]

-

Oxidation: The electron-rich ring is susceptible to oxidation.[1][2] Store under Argon at -20°C.

Structure-Activity Relationship (SAR) Implications

In kinase inhibitor design (e.g., Sunitinib analogs), the 4-ethyl group serves a dual purpose:

-

Hydrophobic Fill: It occupies the lipophilic pocket often found adjacent to the ATP-binding hinge region.[1][2]

-

Solubility: The ethyl group disrupts crystal lattice packing more effectively than a methyl group, often improving the solubility of the final drug candidate compared to 4-methyl analogs.[2]

References

-

Regioselectivity of Pyrrole Acylation

-

Knorr Pyrrole Synthesis & Reduction

-

General Pyrrole Reactivity

-

Sunitinib Analog SAR

Sources

- 1. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. β-Acylation of Ethyl Pyrrole-2-carboxylate by Friedel-Crafts Acylation : Scope and Limitations (Synthetic Studies on Indoles and Related Compounds. XXXVIII) [jstage.jst.go.jp]

Comparative study of alkyl-substituted pyrrole-2-carboxylic acids

Topic: Comparative Study of Alkyl-Substituted Pyrrole-2-Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Alkyl-substituted pyrrole-2-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for porphyrins, kinase inhibitors (e.g., Sunitinib), and antitubercular agents. Unlike their unsubstituted counterparts, alkyl derivatives exhibit distinct electronic profiles that significantly influence their stability, particularly regarding decarboxylation.

This guide compares the synthetic accessibility, physicochemical stability, and reactivity of key alkyl-substituted analogs. It provides a validated experimental protocol for the Knorr synthesis of the 3,5-dimethyl derivative, a model system for this class.

Key Comparative Insights

-

Synthetic Efficiency: The Knorr Pyrrole Synthesis remains the gold standard for de novo construction of highly substituted alkyl pyrroles, offering higher regiocontrol than the Paal-Knorr method for asymmetric analogs.

-

Stability Profile: Alkyl substituents at C3 and C5 positions increase electron density, making the ring more susceptible to electrophilic attack (protonation) at C2. Consequently, these derivatives decarboxylate more rapidly in acidic media than unsubstituted pyrrole-2-carboxylic acid.

-

Solubility: Methyl/Ethyl substitution significantly reduces water solubility compared to the parent acid, necessitating the use of polar organic solvents (DMSO, DMF) or alcohols for biological assays.

Comparative Analysis: Synthesis & Reactivity

The following table contrasts the three primary synthetic routes and the physicochemical trends of common alkyl analogs.

Table 1: Synthetic Routes & Performance Metrics

| Feature | Knorr Synthesis | Paal-Knorr Condensation | Hantzsch Synthesis |

| Primary Substrates | 1,4-Diketones + Primary Amines | ||

| Regioselectivity | High (Controlled by precursors) | Low (for asymmetric ketones) | Moderate |

| Yield (Alkyl Derivatives) | 60–85% (Robust for 3,5-dimethyl) | 40–70% (Sensitive to sterics) | 50–65% |

| Atom Economy | Moderate (Loss of H2O, AcOH) | High (Loss of H2O) | Moderate |

| Key Limitation | Requires Zinc/Acetic Acid (waste) | Availability of 1,4-diketones | Limited substitution patterns |

Table 2: Physicochemical & Reactivity Trends

| Analog | Structure (Substituents) | pKa (COOH) | Decarboxylation Risk (Acidic pH) | Lipophilicity (LogP) |

| Pyrrole-2-carboxylic acid | None | ~4.4 | Moderate | 0.96 |

| 3,5-Dimethyl- | 3-Me, 5-Me | ~4.5 | High (Fast | 1.30 |

| 4-Ethyl-3,5-dimethyl- | 3-Me, 4-Et, 5-Me | ~4.6 | Very High | 2.15 |

| 3,5-Dichloro- | 3-Cl, 5-Cl | ~3.2 | Low (Stable) | 1.85 |

Critical Insight: The "Decarboxylation Risk" correlates with the electron-donating power of the substituents. Alkyl groups stabilize the protonated intermediate (sigma complex) at the C2 position, lowering the activation energy for